Cas no 99-54-7 (1,2-Dichloro-4-nitrobenzene)

1,2-Dichloro-4-nitrobenzene (C₆H₃Cl₂NO₂) is a chlorinated nitroaromatic compound primarily used as an intermediate in organic synthesis. Its molecular structure, featuring both chloro and nitro substituents on the benzene ring, makes it a versatile building block for pharmaceuticals, agrochemicals, and dye manufacturing. The compound exhibits high reactivity in electrophilic substitution and nucleophilic displacement reactions, facilitating the production of more complex derivatives. Its stability under standard conditions ensures consistent handling and storage. Due to its precise functional group arrangement, 1,2-Dichloro-4-nitrobenzene is particularly valuable in synthesizing fine chemicals requiring regioselective modifications. Proper safety measures are essential due to its potential toxicity and environmental impact.
1,2-Dichloro-4-nitrobenzene structure
1,2-Dichloro-4-nitrobenzene structure
Product Name:1,2-Dichloro-4-nitrobenzene
CAS No:99-54-7
MF:C6H3Cl2NO2
MW:191.999519586563
MDL:MFCD00007207
CID:35026
PubChem ID:87567071
Update Time:2025-10-31

1,2-Dichloro-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-Dichloro-4-nitrobenzene
    • DCNB
    • 3,4-DCNB
    • 3,4-Dichlornitrobenzene
    • DCNB 1,2-Dichloro-4-benzenesulfonamido-5-nitrobenzene
    • 4-Chloro-o-dichlorobenzene
    • 3,4-Dichloronitrobenzcne
    • 3,4-Dichloro-4-nitrobenzenc
    • 3,4-Dichloronitrobenzene
    • HSDB 4252
    • W-100033
    • 1,2-dichloro-4-nitrobenzene? (Afatinib Impurity pound(c)
    • Benzene,2-dichloro-4-nitro-
    • 3,4-DICHLORONITROBENZENE [HSDB]
    • NCGC00091637-03
    • DTXSID8024999
    • DTXCID504999
    • 3,4-Dichloronitrobenzen
    • 3, 4-dichloronitrobenzene
    • 99-54-7
    • D0388
    • InChI=1/C6H3Cl2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3
    • 1,2-Dichloro-4-nitrobenzene; 1-Nitro-3,4-dichlorobenzene; 3,4-Dichloronitrobenzene; DCNB; NSC 6295; NSC 99806
    • IJT74JI7FS
    • 1,2-Dichloro-4-nitrobenzene, PESTANAL(R), analytical standard
    • NCGC00254103-01
    • NSC99806
    • Tox21_201613
    • NSC6295
    • AKOS005157643
    • EN300-54305
    • STR01633
    • 3,4-dichloro-nitro benzene
    • SCHEMBL85918
    • WLN: WNR CG DG
    • BRN 1818163
    • 3,4-dichloro-1-nitrobenzene
    • CHEMBL167468
    • CAS-99-54-7
    • CS-0164308
    • MFCD00007207
    • EC 202-764-2
    • CCRIS 3097
    • 3,4-dichloro- 1-nitrobenzene
    • AI3-03268 (USDA)
    • E78961
    • NSC 6295
    • EINECS 202-764-2
    • NSC-6295
    • 1-Nitro-3,4-dichlorobenzene
    • 3,4-dichloro-nitrobenzene
    • 3,4-Dichlornitrobenzen [Czech]
    • Benzene, 1,2-dichloro-4-nitro-
    • A19495
    • NCGC00091637-04
    • Tox21_300293
    • NCGC00091637-02
    • 1,2-Dichloro-4-nitrobenzene, 99%
    • NS00010037
    • FT-0606381
    • NCGC00091637-01
    • 3,4-Dichlornitrobenzen
    • NCGC00259162-01
    • UNII-IJT74JI7FS
    • 1,2-Dichloro-4-nitro-benzene
    • NSC-99806
    • 3,4-Dichloronitrobenzen [Czech]
    • Q2469366
    • AI3-03268
    • STL256829
    • 1Nitro3,4dichlorobenzene
    • Benzene, 1,2dichloro4nitro
    • 1,2Dichloro4nitrobenzene
    • 3,4-DICHLORONITROBENZEN (CZECH)
    • 3,4-Dichloronitrobenzene ; 3,4-DCNB
    • DB-003354
    • 3,4Dichlornitrobenzen
    • AI303268 (USDA)
    • 3,4Dichloronitrobenzen
    • MDL: MFCD00007207
    • Inchi: 1S/C6H3Cl2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
    • InChI Key: NTBYINQTYWZXLH-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)[N+](=O)[O-])Cl
    • BRN: 1818163

Computed Properties

  • Exact Mass: 190.95400
  • Monoisotopic Mass: 190.954
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 45.8A^2

Experimental Properties

  • Color/Form: Needle like crystals.
  • Density: 1.48 g/cm3 (55℃)
  • Melting Point: 38.0 to 43.0 deg-C
  • Boiling Point: 255°C(lit.)
  • Flash Point: Fahrenheit: 255.2 ° f
    Celsius: 124 ° c
  • Refractive Index: 1.5929 (estimate)
  • Solubility: 0.151g/l
  • Water Partition Coefficient: 151 mg/L (20 ºC)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 45.82000
  • LogP: 3.42480
  • Freezing Point: 30~31℃
  • Solubility: Insoluble in water, soluble in hot ethanol \ ether

1,2-Dichloro-4-nitrobenzene Security Information

1,2-Dichloro-4-nitrobenzene Customs Data

  • HS CODE:29049085
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1,2-Dichloro-4-nitrobenzene Suppliers

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Quantity:25KG,200KG,1000KG
Purity:99%
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Additional information on 1,2-Dichloro-4-nitrobenzene

1,2-Dichloro-4-Nitrobenzene: A Comprehensive Overview

1,2-Dichloro-4-nitrobenzene, also known by its CAS registry number CAS No. 99-54-7, is a chemical compound with significant applications in various industrial and scientific fields. This compound is a derivative of benzene, featuring two chlorine atoms and one nitro group attached to the aromatic ring. The nitro group is located at the para position relative to one of the chlorine atoms, while the other chlorine atom is at the ortho position relative to the nitro group. This unique substitution pattern gives rise to its specific chemical properties and reactivity.

The synthesis of 1,2-dichloro-4-nitrobenzene typically involves a multi-step process that includes nitration and chlorination reactions. The nitration step often employs mixed acid conditions (concentrated sulfuric acid and nitric acid) to introduce the nitro group onto the benzene ring. Subsequent chlorination can be achieved through various methods, including electrophilic substitution using chlorine gas in the presence of a catalyst or via nucleophilic aromatic substitution under specific conditions. The choice of synthesis pathway depends on the desired purity, yield, and cost-effectiveness.

Recent studies have highlighted the importance of understanding the reactivity and stability of 1,2-dichloro-4-nitrobenzene in different chemical environments. For instance, researchers have explored its role as an intermediate in the synthesis of more complex aromatic compounds. The compound's ability to undergo further functionalization, such as nucleophilic aromatic substitution or coupling reactions, makes it a valuable building block in organic synthesis.

In terms of applications, 1,2-dichloro-4-nitrobenzene finds use in the production of pharmaceutical intermediates, agrochemicals, and advanced materials. Its electron-withdrawing groups (chlorine and nitro) make it highly reactive towards nucleophilic attack, which is exploited in various coupling reactions. For example, it can serve as a substrate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures with potential applications in drug discovery and materials science.

The environmental impact of 1,2-dichloro-4-nitrobenzene has also been a topic of recent research. Studies have investigated its degradation pathways under various environmental conditions, such as photolysis and microbial degradation. Understanding these processes is crucial for assessing its potential risks to ecosystems and human health. Additionally, efforts are being made to develop sustainable synthesis methods that minimize waste and reduce environmental footprint.

In conclusion, 1,2-dichloro-4-nitrobenzene, with its CAS number CAS No. 99-54-7, remains a vital compound in both academic research and industrial applications. Its unique chemical properties and versatile reactivity continue to drive innovation across multiple disciplines. As research progresses, new insights into its synthesis, reactivity, and environmental behavior will undoubtedly expand its utility while ensuring safer handling practices.

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